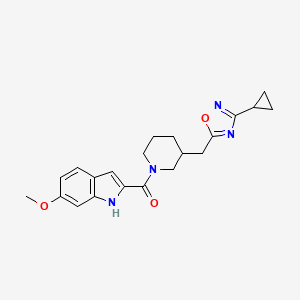

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

The compound "(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" is a hybrid molecule featuring three key structural motifs:

- 1,2,4-oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity, with a cyclopropyl substituent at the 3-position enhancing steric and electronic effects .

- Piperidine moiety: A six-membered nitrogen-containing ring that improves pharmacokinetic properties, such as membrane permeability .

- 6-methoxyindole group: The indole core is a privileged structure in medicinal chemistry, and the 6-methoxy substituent may influence receptor binding and solubility .

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-16-7-6-15-10-18(22-17(15)11-16)21(26)25-8-2-3-13(12-25)9-19-23-20(24-28-19)14-4-5-14/h6-7,10-11,13-14,22H,2-5,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHHVHQXLZFTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar cyclopropyloxadiazole derivatives have been shown to interact withmuscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in the nervous system, affecting functions such as heart rate and smooth muscle contraction.

Mode of Action

It’s worth noting that similar cyclopropyloxadiazole derivatives have been shown to act asfunctionally selective M1 partial agonists with antagonist properties in M2 and M3 muscarinic receptor assays. This suggests that the compound might interact with its targets in a similar manner, potentially acting as an agonist at some receptors and an antagonist at others.

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.39 g/mol |

Antitumor Activity

Recent studies indicate that derivatives of oxadiazoles exhibit significant antitumor activity. The oxadiazole moiety has been linked to the inhibition of cancer cell proliferation. For instance, compounds containing similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that the incorporation of the cyclopropyl group may enhance efficacy through improved binding interactions with target proteins .

The proposed mechanism of action for this compound involves:

- Inhibition of Tumor Growth : The compound may inhibit specific signaling pathways involved in tumor growth, particularly those associated with apoptosis and cell cycle regulation.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary data suggest that the compound may act as a modulator of GPCRs, leading to altered intracellular calcium levels and subsequent cellular responses .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of both the piperidine and indole moieties in enhancing biological activity. Variations in substituents on these rings can significantly influence potency:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group on indole | Increases lipophilicity and receptor affinity |

| Cyclopropyl group | Enhances metabolic stability and bioavailability |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related oxadiazole compounds, researchers found that analogs with cyclopropyl substitutions exhibited enhanced cytotoxic effects against human melanoma cells (WM793) with IC50 values below 10 µM. The study concluded that structural modifications significantly impact biological activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of oxadiazole derivatives showed promising results in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on molecular features and inferred properties:

Key Research Findings

Role of Oxadiazole Substituents: The cyclopropyl group on the oxadiazole ring (target compound) may confer greater metabolic stability compared to isopropyl (e.g., ) or o-tolyl (e.g., ) substituents due to reduced susceptibility to oxidative degradation .

Impact of Core Heterocycles :

- Indole vs. Triazole : The 6-methoxyindole in the target compound likely enhances binding to serotonin or dopamine receptors, whereas triazole analogs (e.g., ) may shift activity toward antifungal or antiviral targets .

- Piperidine vs. Piperazine : Piperidine (target compound) offers better CNS penetration than piperazine derivatives (e.g., ), which are bulkier and more polar .

Substituent Effects on Solubility :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : Use a multi-step approach combining cyclopropane-oxadiazole coupling (via nucleophilic substitution) with piperidine functionalization. Key steps:

- Step 1 : Synthesize the 3-cyclopropyl-1,2,4-oxadiazole core using nitrile oxide cycloaddition ( ).

- Step 2 : Introduce the piperidinylmethyl group via Buchwald-Hartwig amination ().

- Step 3 : Couple the indole-methanone moiety using a Friedel-Crafts acylation ().

- Optimization : Monitor reaction progress via HPLC and adjust catalysts (e.g., Pd(OAc)₂ for amination) and solvents (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and indole rings (e.g., cyclopropyl proton signals at δ 1.2–1.5 ppm) ().

- HRMS : Validate molecular weight (expected [M+H]⁺: ~434.19).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients ().

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Approach :

- Variations : Modify the cyclopropyl group (e.g., substituents on the oxadiazole) and indole methoxy position ( ).

- Assays : Test binding affinity to targets (e.g., 5-lipoxygenase-activating protein, FLAP) using competitive fluorescence polarization (IC₅₀ < 10 nM) ( ).

- Data Analysis : Correlate substituent electronegativity with potency using Hammett plots .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for oxadiazole-indole hybrids?

- Strategy :

- In vitro vs. in vivo models : Compare FLAP inhibition in human whole blood (IC₅₀ < 100 nM) versus murine ex vivo models ( ).

- Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4 susceptibility) ( ).

- Controlled Variables : Standardize assay conditions (e.g., pH 6.5 ammonium acetate buffer) to minimize variability ().

Q. What computational methods predict pharmacokinetic properties of this compound?

- Tools :

- Molecular Docking : Use MOE or AutoDock Vina to model interactions with FLAP’s hydrophobic pocket ().

- ADMET Prediction : Apply QikProp to estimate logP (~3.2) and human clearance (low risk if <20 mL/min/kg) ( ).

Q. How to address regioselectivity challenges during oxadiazole synthesis?

- Solutions :

- Directed Metalation : Use LDA to deprotonate specific positions on the oxadiazole ring ().

- Protecting Groups : Temporarily block the indole NH with Boc to prevent side reactions ().

Q. What strategies improve metabolic stability without compromising potency?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.